molecular formula C8H14O2 B103998 tert-Butyl 3-butenoate CAS No. 14036-55-6

tert-Butyl 3-butenoate

Cat. No. B103998
CAS RN: 14036-55-6
M. Wt: 142.2 g/mol
InChI Key: NGASWKRTXGWPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl related compounds can involve various strategies. For instance, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Similarly, tert-butyl groups are present in the synthesis of complex molecules such as the tris(3,5-di-tert-butylcatecholato)technetium(VI) and its derivatives, which are synthesized from ammonium pertechnetate and 3,5-di-tert-butylcatechol . These examples demonstrate the versatility of tert-butyl groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds can be quite complex. For example, the crystallographic characterization of tris(3,5-di-tert-butylcatecholato)technetium(VI) shows a molecule of C3 symmetry with typical catecholate ligand C-O bond lengths . In another study, the molecular structure of a tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

tert-Butyl groups can influence the reactivity of molecules. For instance, the presence of tert-butyl groups in the technetium complexes mentioned earlier affects their redox behavior, with both complexes undergoing reversible one-electron oxidations and reductions . In another example, tert-butylsalicylic acid reacts with n-butylstannoic acid to form hexameric and tetrameric stannoxanes under microwave-assisted solid-state conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds can be diverse. For example, the tert-butylcatecholato technetium complexes exhibit well-resolved EPR spectra in solution at room temperature, indicating their unique electronic properties . The tert-butyl group's steric bulk can also affect the compound's solubility and stability, as seen in the synthesis of organotin carboxylates . Additionally, the tert-butyl group can serve as a powerful chiral directing group in the asymmetric synthesis of amines, highlighting its importance in stereochemical control .

Scientific Research Applications

  • Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates

    • Application Summary : This research presents a catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane. Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .
    • Methods of Application : The method does not require high temperatures, transition metals, or strong acidic or basic catalysts, making it suitable for structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates .
    • Results or Outcomes : The method achieved a high isolated yield of up to 95% .
  • Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction

    • Application Summary : The enantiometric excess of (S)-tert-butyl 3-hydroxybutyrate increased with the addition of more substrate .
    • Methods of Application : The method involves the use of an inhibitor, specifically 6 g/L chloroform .
  • tert-Butyl Substituted Hetero-Donor TADF Compounds for Efficient Solution-Processed Non-Doped Blue OLEDs

    • Application Summary : This research presents the development of solution-processed organic light-emitting diodes (OLEDs) using tert-butyl substituted hetero-donor thermally activated delayed fluorescence (TADF) compounds .
    • Methods of Application : The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
    • Results or Outcomes : Solution-processed non-doped OLEDs are achieved with these blue TADF emitters, exhibiting the record-high external quantum efficiencies (EQE) of 25.8% .
  • Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations

    • Application Summary : This research investigates the impact of tert-butanol on biopharmaceutical formulations .
    • Methods of Application : The method involves the use of tert-butanol as an additive in biopharmaceutical formulations .
    • Results or Outcomes : The results of this research are not explicitly mentioned in the available information .

Safety And Hazards

“tert-Butyl 3-butenoate” is classified as a danger under safety regulations . It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

tert-butyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGASWKRTXGWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348670
Record name tert-Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-butenoate

CAS RN

14036-55-6
Record name tert-Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-Butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-butenoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-butenoate
Reactant of Route 3
tert-Butyl 3-butenoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-butenoate
Reactant of Route 5
tert-Butyl 3-butenoate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-butenoate

Citations

For This Compound
21
Citations
SG Boots, MR Boots - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… Treatment of tert- butyl 3-butenoate with m-chloroperbenzoic acid in chloroform afforded tert- butyl3,4-epoxybutyrate. Reaction of this compound with trimethylamine hydrochloride in …
Number of citations: 11 www.sciencedirect.com
FT Tsai, Y Wang, DJ Darensbourg - pstorage-acs-6854636.s3 …
… 1H NMR spectrum of tert-butyl 3-butenoate in CDCl3. … Removal of solvent yielded tert-butyl 3-butenoate as light yellow … To a solution of tert-butyl 3-butenoate (10 g, 70.4 mmol) in …
Y Zhang, Z Jian - Polymer Chemistry, 2022 - pubs.rsc.org
… For example, the copolymerization of tert-butyl 3-butenoate (tBB) agreed with this case. The formed chelate after the 2,1-insertion of tBB was opened by the polar additive to initiate the …
Number of citations: 4 pubs.rsc.org
FT Tsai, Y Wang, DJ Darensbourg - Journal of the American …, 2016 - ACS Publications
… reaction of 3-butenoic acid with tert-butyl acetate to afford tert-butyl 3-butenoate. Epoxidation of tert-butyl 3-butenoate was carried out with mCPBA (meta-chloroperoxybenzoic acid) to …
Number of citations: 57 pubs.acs.org
JW Wong, KJ Natalie, GC Nwokogu… - The Journal of …, 1997 - ACS Publications
… (E)-N-Methyl-N-phenyl-2-butenamide (22) 21 and tert-butyl 3-butenoate (24) 22 were synthesized via reactions of but-2-enoyl chloride with N-methylaniline and 2-methyl-2-propanol, …
Number of citations: 30 pubs.acs.org
K Oukoloff, S Chao… - European Journal of …, 2016 - Wiley Online Library
… tert-Butyl-4-(spiro[bicyclo[3.3.1]non[6]ene-3,2′-[1,3]dioxolane]-7-yl)butanoate (10): General procedure A was followed by using tert-butyl 3-butenoate (1.33 mL, 8.26 mmol) and triflate …
S Takase, T Hamada, K Okada, S Mineoi… - ACS Applied Polymer …, 2023 - ACS Publications
… 1-adamantyl carbamate and tert-butyl 3-butenoate were prepared via the hydrosilylation … ratio of MSQ-SiH and 1-adamantyl allylcarbamate or tert-butyl 3-butenoate (Figures S3–S6). …
Number of citations: 0 pubs.acs.org
EJ Kupchik, MA Pisano, AV Raghunath… - Journal of …, 1975 - Elsevier
… Treatment of tert- butyl 3-butenoate with m-chloroperbenzoic acid in chloroform afforded tert- butyl3,4-epoxybutyrate. Reaction of this compound with trimethylamine hydrochloride in …
Number of citations: 4 www.sciencedirect.com
Y Wang - 2018 - oaktrust.library.tamu.edu
Using the abundant, nontoxic and inexpensive CO2 as a renewable C1 feedstock, the catalytic coupling of CO2 and epoxides has provided an attractive method for preparing …
Number of citations: 0 oaktrust.library.tamu.edu
SJ Poland, DJ Darensbourg - Green Chemistry, 2017 - pubs.rsc.org
… 3-butenoic acid which was coupled with tert-butylacetate to afford tert-butyl-3-butenoate. Epoxidation of tert-butyl-3-butenoate with mCBPA provided the protected epoxide in good yield. …
Number of citations: 236 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.